2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride

Salt form selection Aqueous solubility Compound management

2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride (CAS 1189646-36-3) is a heterocyclic building block belonging to the benzofuro[3,2-d]pyrimidine class, a scaffold recognized in kinase inhibitor discovery and antifungal programs. The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₁₂ClN₃O₂, molecular weight 265.70 g/mol), which provides enhanced aqueous handling relative to the free base form (CAS 134221-89-9, mp 158–160 °C).

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 1189646-36-3
Cat. No. B2686223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride
CAS1189646-36-3
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCO.Cl
InChIInChI=1S/C12H11N3O2.ClH/c16-6-5-13-12-11-10(14-7-15-12)8-3-1-2-4-9(8)17-11;/h1-4,7,16H,5-6H2,(H,13,14,15);1H
InChIKeyKDPPAKZLXBRABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol Hydrochloride (CAS 1189646-36-3): Procurement-Grade Building Block with Defined Physicochemical Profile


2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride (CAS 1189646-36-3) is a heterocyclic building block belonging to the benzofuro[3,2-d]pyrimidine class, a scaffold recognized in kinase inhibitor discovery and antifungal programs [1]. The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₁₂ClN₃O₂, molecular weight 265.70 g/mol), which provides enhanced aqueous handling relative to the free base form (CAS 134221-89-9, mp 158–160 °C) . It is offered at a standard purity of 98% with batch-specific Certificates of Analysis including NMR, HPLC, and GC . As of ChEMBL 20, this specific compound carries no pre-existing biological activity annotation, making it an unencumbered starting point for novel target discovery [2].

Why 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol Hydrochloride Cannot Be Swapped with the Free Base or the 4-Chloro Precursor


Procurement decisions for benzofuro[3,2-d]pyrimidine building blocks cannot rely on generic scaffold-level assumptions. The free base (CAS 134221-89-9, mp 158–160 °C) requires different solubilization protocols than the hydrochloride salt and lacks the counterion that stabilizes the amine against oxidation during storage . The 4-chloro precursor (CAS 39876-88-5, MW 204.61) is a more reactive electrophile suited for nucleophilic displacement, but it lacks the pre-installed ethanolamine handle that enables direct conjugation or cyclization without an additional amination step . Furthermore, more elaborated benzofuro[3,2-d]pyrimidine analogs such as XL413 (IC₅₀ = 3.4 nM against Cdc7 kinase) carry potent, pre-determined pharmacology that may confound target-agnostic phenotypic screening [1]. The quantitative comparisons below provide procurement-relevant differentiation across salt form, synthetic efficiency, purity assurance, and molecular complexity.

Quantitative Procurement Evidence for 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol Hydrochloride: Comparator-Anchored Differentiation Data


Hydrochloride Salt vs. Free Base: Solubility and Storage Stability Advantage for Aqueous Assay Formats

The hydrochloride salt (CAS 1189646-36-3) provides superior aqueous solubility compared to the free base (CAS 134221-89-9). The free base has a melting point of 158–160 °C and a predicted pKa of 14.52 ± 0.10, indicating very weak acidity and consequently poor aqueous solubility at neutral pH . In contrast, the hydrochloride salt, by virtue of its ionic character, is expected to exhibit substantially higher water solubility—a general principle of amine hydrochloride salts versus their free base counterparts [1]. The ZINC15 database reports a calculated logP of 2.998 for the hydrochloride salt, consistent with moderate lipophilicity that still permits aqueous formulation [2]. Additionally, the hydrochloride counterion protects the secondary amine from atmospheric oxidation during long-term storage, reducing degradation risk relative to the free base.

Salt form selection Aqueous solubility Compound management Building block storage

Pre-Installed Ethanolamine Handle vs. 4-Chloro Precursor: One Synthetic Step Saved in Library Construction

2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride bears a secondary ethanolamine substituent directly at the 4-position, enabling immediate downstream functionalization (e.g., acylation, sulfonylation, or intramolecular cyclodehydration to imidazo-pyrimidine fused systems) without an initial amination step [1]. In contrast, the commonly used 4-chlorobenzofuro[3,2-d]pyrimidine (CAS 39876-88-5, MW 204.61) requires a nucleophilic displacement with ethanolamine in a separate synthetic operation (typically 40–150 °C, 2–10 equivalents of amine, inert atmosphere), adding 1–2 days to a library synthesis workflow [2]. The pre-installed handle eliminates this step, reducing overall synthesis time and avoiding yield losses from incomplete displacement or side reactions at the reactive chloro position.

Synthetic efficiency Building block Parallel synthesis Medicinal chemistry

Batch-Certified Purity (98%) with Multi-Method QC vs. Typical 95% Research-Grade Supply

The target compound is supplied at a standard purity of 98% with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In comparison, the free base (CAS 134221-89-9) is typically listed at 95% purity without a multi-method COA guarantee . For procurement in reproducibility-sensitive applications such as quantitative pharmacology or fragment-based screening, the higher certified purity reduces the risk of impurity-driven false positives or potency shifts. The 3% absolute purity delta (98% vs. 95%) corresponds to a potential reduction in unidentified impurity burden from ≤5% to ≤2%, a meaningful difference when screening at concentrations where minor impurities can dominate signal.

Purity assurance Quality control Procurement specification Reproducibility

Clean Biological Slate (No Pre-Annotated Activity) vs. Pharmacologically Encumbered Benzofuropyrimidine Analogs for Phenotypic Screening

According to ChEMBL 20 data indexed in ZINC15, 2-(benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride has no known biological activity, no reported publications, and no clinical trial usage [1]. This stands in marked contrast to the benzofuro[3,2-d]pyrimidine analog XL413 (BMS-863233), which is a potent Cdc7 kinase inhibitor (IC₅₀ = 3.4 nM) with well-characterized pharmacology [2]. Similarly, Amuvatinib (MP-470), another benzofuro[3,2-d]pyrimidine derivative, inhibits c-Kit (IC₅₀ = 10 nM), PDGFRα (IC₅₀ = 40 nM), and Flt3 (IC₅₀ = 81 nM) [3]. The absence of pre-annotated activity makes the target compound an ideal, unencumbered scaffold for phenotypic screening campaigns where the goal is to identify novel targets without the confounding influence of potent, pre-existing pharmacology.

Phenotypic screening Target deconvolution Chemical probe Fragment-based drug discovery

Optimal Procurement and Deployment Scenarios for 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol Hydrochloride Based on Quantitative Evidence


Phenotypic Screening and Target Deconvolution Campaigns Requiring a Pharmacologically Unannotated Benzofuropyrimidine Scaffold

When designing a cell-based phenotypic screen aimed at discovering novel targets within a disease-relevant pathway, the absence of pre-existing biological annotation for this compound eliminates the risk of confounding, potent off-target pharmacology [1]. Unlike XL413 (Cdc7 IC₅₀ = 3.4 nM) or Amuvatinib (multi-kinase IC₅₀ values 10–81 nM), this compound provides a clean starting point where any observed phenotype can be attributed to the specific modifications introduced by the research team rather than the core scaffold's inherent pharmacology [2].

Parallel Library Synthesis Leveraging the Pre-Installed Ethanolamine Handle for Rapid SAR Exploration

Medicinal chemistry teams constructing focused libraries of benzofuro[3,2-d]pyrimidine derivatives can bypass the initial amination step required with the 4-chloro precursor (CAS 39876-88-5), saving an estimated 1–2 days per synthesis cycle [3]. The ethanolamine handle enables direct acylation, sulfonylation, or acid-catalyzed cyclodehydration to access imidazo-pyrimidine fused systems, as demonstrated in the synthesis of 2,3-dihydrobenzofuro[2,3-e]imidazo[1,2-c]pyrimidines from the free base analog [4]. The 98% certified purity with multi-method COA ensures that library products are not compromised by starting-material impurities.

Fragment-Based Drug Discovery (FBDD) with Aqueous-Compatible Solubility Profile

With a molecular weight of 265.70 g/mol and a cLogP of 2.998, this compound falls within fragment-like chemical space (MW < 300, cLogP < 3) [5]. The hydrochloride salt form provides the aqueous solubility necessary for fragment screening at the high concentrations (typically 0.5–2 mM) required for biophysical methods such as SPR, NMR, or DSF. In contrast, the free base (mp 158–160 °C; pKa 14.52) would likely precipitate under aqueous screening conditions, generating false negatives .

Chemical Biology Tool Compound Development Requiring Verified Purity and Traceability

For chemical biology applications where reproducibility across laboratories is essential, the batch-specific COA (NMR, HPLC, GC) at 98% purity provides audit-grade traceability that the free base (typically 95%, limited QC) cannot match . The 3% absolute purity differential translates to ≤2% unidentified impurity burden, reducing the probability that a minor contaminant drives the biological signal—a critical consideration when publishing chemical probe data in compliance with community guidelines for chemical probe characterization.

Quote Request

Request a Quote for 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.